molecular formula C17H26ClNO3 B5356283 Ethyl 1-(3-phenoxypropyl)piperidine-4-carboxylate;hydrochloride

Ethyl 1-(3-phenoxypropyl)piperidine-4-carboxylate;hydrochloride

Cat. No.: B5356283
M. Wt: 327.8 g/mol
InChI Key: MJOYPSPLWGAONG-UHFFFAOYSA-N
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Description

Ethyl 1-(3-phenoxypropyl)piperidine-4-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-phenoxypropyl)piperidine-4-carboxylate;hydrochloride typically involves the reaction of piperidine derivatives with phenoxypropyl groups. One common method involves the use of ethyl piperidine-4-carboxylate as a starting material, which is then reacted with 3-phenoxypropyl bromide under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-phenoxypropyl)piperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Scientific Research Applications

Ethyl 1-(3-phenoxypropyl)piperidine-4-carboxylate;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(3-phenoxypropyl)piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(3-phenoxypropyl)piperidine-4-carboxylate;hydrochloride is unique due to its specific phenoxypropyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 1-(3-phenoxypropyl)piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3.ClH/c1-2-20-17(19)15-9-12-18(13-10-15)11-6-14-21-16-7-4-3-5-8-16;/h3-5,7-8,15H,2,6,9-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOYPSPLWGAONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCCOC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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